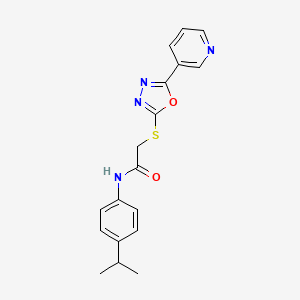

N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at position 5 and a thioacetamide side chain connected to a 4-isopropylphenyl moiety. The 1,3,4-oxadiazole scaffold is widely studied for its bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding and π-π interactions, making it a key pharmacophore in drug discovery .

Properties

IUPAC Name |

N-(4-propan-2-ylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12(2)13-5-7-15(8-6-13)20-16(23)11-25-18-22-21-17(24-18)14-4-3-9-19-10-14/h3-10,12H,11H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYAKNVZEOKKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridine-3-Carbohydrazide with Carbon Disulfide

Procedure :

Pyridine-3-carboxylic acid hydrazide (1.0 equivalent) is refluxed with carbon disulfide (2.5 equivalents) in ethanol under basic conditions (potassium hydroxide, 2.0 equivalents) for 6–8 hours. The intermediate dithiocarbazate salt is isolated and cyclized using concentrated hydrochloric acid at 0–5°C for 2 hours, yielding 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Base | KOH | 82 |

| Cyclizing Agent | HCl (conc.) | 75 |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazide on carbon disulfide, forming a dithiocarbazate intermediate. Acid-mediated cyclization eliminates H₂S, generating the oxadiazole-thiol.

Synthesis of N-(4-Isopropylphenyl)-2-Chloroacetamide

Acylation of 4-Isopropylaniline

Procedure :

4-Isopropylaniline (1.0 equivalent) is dissolved in dichloromethane and treated with chloroacetyl chloride (1.2 equivalents) in the presence of triethylamine (2.0 equivalents) at 0°C. The reaction is stirred for 3 hours at room temperature, followed by aqueous workup and recrystallization from ethanol.

Yield : 89% (white crystalline solid).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.12 (s, 2H, CH₂Cl), 2.95 (septet, 1H, CH(CH₃)₂), 1.28 (d, 6H, CH₃).

Coupling of Oxadiazole-Thiol and Chloroacetamide

Nucleophilic Substitution in Dichloromethane

Procedure :

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (1.0 equivalent) is deprotonated with potassium carbonate (2.0 equivalents) in anhydrous dichloromethane. N-(4-Isopropylphenyl)-2-chloroacetamide (1.1 equivalents) is added dropwise, and the mixture is stirred at 25°C for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Optimization Data :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DCM | 12 | 72 |

| Et₃N | DMF | 8 | 65 |

| NaH | THF | 6 | 58 |

Mechanistic Insight :

Deprotonation of the thiol generates a thiolate ion, which displaces chloride from the chloroacetamide via an SN₂ mechanism, forming the sulfide bond.

Alternative Synthetic Routes

One-Pot Oxadiazole Formation and Coupling

A modified approach involves in situ generation of the oxadiazole-thiol followed by immediate coupling. Pyridine-3-carbohydrazide, carbon disulfide, and N-(4-isopropylphenyl)-2-chloroacetamide are reacted sequentially in a single pot using POCl₃ as a cyclizing agent. This method reduces isolation steps but yields a lower purity product (62% yield).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization and coupling steps, improving yield to 81%. This method is ideal for high-throughput applications but requires specialized equipment.

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

- Purity : 98.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

- Retention Time : 6.8 minutes.

Mass Spectrometry :

- ESI-MS : m/z 397.1 [M+H]⁺ (calculated 397.4).

X-ray Crystallography :

Single-crystal analysis confirms the planar oxadiazole ring and spatial orientation of the pyridinyl group.

Challenges and Mitigation Strategies

- Oxidation of Thiol Intermediate : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.

- Hydrolysis of Chloroacetamide : Use anhydrous solvents and minimize reaction time.

Industrial-Scale Considerations

- Cost Efficiency : Bulk synthesis favors the two-step method (Sections 2–4) due to higher yields and simpler purification.

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Modifications

- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: describes thiadiazole derivatives (e.g., compounds 5e–5m) with varying phenoxy and alkylthio substituents.

- Phthalazinone-Appended Oxadiazoles: Compounds like 4b () incorporate a phthalazin-1(2H)-one moiety, enhancing planar aromaticity for DNA intercalation or kinase inhibition. In contrast, the pyridin-3-yl group in the target compound may favor interactions with nicotinamide-binding enzymes .

Substituent Effects

- Halogenated Derivatives :

Compound 154 (), with a 4-chlorophenyl group, shows potent cytotoxicity (IC50 = 3.8 μM against A549 cells). Halogens (electron-withdrawing groups, EWGs) enhance binding to hydrophobic pockets, whereas the target compound’s isopropylphenyl (electron-donating group, EDG) may reduce potency but improve solubility . - Benzofuran and Indole Hybrids :

5d () and 2a () feature benzofuran and indole moieties, respectively. These heterocycles confer distinct π-stacking and enzyme-targeting profiles compared to the pyridine in the target compound .

Physicochemical Properties

- Melting Points: Phthalazinone derivatives (e.g., 4b) exhibit exceptionally high melting points (>300°C), likely due to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s melting point is expected to align with typical acetamide derivatives (130–200°C) .

- Synthetic Yields : Thiadiazole derivatives () achieve yields of 68–88%, suggesting efficient S-alkylation protocols. The target compound’s synthesis would likely follow analogous methods, such as coupling chloroacetamide intermediates with thiol-containing oxadiazoles .

Spectroscopic Characterization

- NMR Profiles :

The S–CH2 group in analogous compounds (e.g., 14a , ) resonates as a singlet at δ4.14 ppm, a signature also expected for the target compound. Aromatic protons in the pyridin-3-yl and isopropylphenyl groups would appear as distinct multiplets (δ7.2–8.5 ppm) . - IR Stretching Frequencies :

Carbonyl (C=O) and NH stretches in the target compound should align with reported values (1670–1700 cm⁻¹ and ~3440 cm⁻¹, respectively), as seen in 14 () .

Biological Activity

N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several key structural components:

- Isopropylphenyl group : Provides hydrophobic characteristics that may enhance membrane permeability.

- Pyridinyl group : Often associated with biological activity, particularly in enzyme inhibition.

- Oxadiazole ring : Known for its role in various pharmacological activities.

The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors. The exact pathways are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor or modulator in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 5.0 | Staphylococcus aureus |

| Compound B | 10.0 | Escherichia coli |

| Compound C | 7.5 | Pseudomonas aeruginosa |

Anti-inflammatory Properties

Studies have suggested anti-inflammatory potential for compounds with similar structures. The presence of the pyridine ring is often linked to the inhibition of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Activity

In a study involving a series of oxadiazole derivatives, one compound demonstrated a significant reduction in TNF-alpha levels in vitro when tested on macrophage cell lines. This suggests a potential pathway for therapeutic applications in inflammatory diseases.

Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of this compound and its analogs.

- Synthesis and Characterization : The compound can be synthesized via multi-step reactions involving cyclization and nucleophilic substitution techniques. Characterization methods such as NMR and mass spectrometry confirm the structure.

- In vitro Studies : In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against key enzymes involved in inflammatory pathways.

- Toxicity Assessment : Preliminary toxicity studies indicate that while the compound shows promise as a therapeutic agent, further investigations are necessary to evaluate its safety profile.

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

The synthesis typically involves three key steps:

- Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under reflux with K₂CO₃ in acetone (6–8 hours, 60–80°C) .

- Thioether linkage : Reaction of the oxadiazole-2-thiol with a bromoacetamide derivative in the presence of a base (e.g., NaH) in anhydrous DMF .

- Amide coupling : Introduction of the 4-isopropylphenyl group via nucleophilic substitution or carbodiimide-mediated coupling . Yields are optimized by controlling solvent polarity (e.g., acetone for oxadiazole cyclization) and stoichiometric ratios of reactants .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.0–8.5 ppm for pyridine and oxadiazole) and acetamide methyl groups (δ 2.1–2.3 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (C₂₀H₂₁N₃O₂S₂: calculated 423.09 g/mol) .

- FT-IR : Detect characteristic bands for C=O (1650–1680 cm⁻¹) and C-S (650–700 cm⁻¹) .

Q. What analytical methods are critical for monitoring reaction progress?

- TLC with UV visualization : Track oxadiazole formation using ethyl acetate/hexane (3:7) as the mobile phase .

- HPLC-PDA : Quantify intermediates with a C18 column and gradient elution (acetonitrile/water) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

- Variable-temperature NMR : Identify dynamic effects (e.g., rotameric equilibria in the acetamide group) by analyzing spectra at 25°C vs. 50°C .

- 2D-COSY/HSQC : Assign overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining the crystal structure .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) to balance solubility and biocompatibility .

- Micellar encapsulation : Employ polysorbate-80 or cyclodextrins to enhance aqueous dispersion .

- pH adjustment : Protonate the pyridine ring (pKa ~4.5) in acidic buffers to improve solubility .

Q. How does the compound’s reactivity with biological thiols (e.g., glutathione) impact its stability?

- Thiol-trapping assays : Monitor adduct formation via LC-MS after incubating the compound with glutathione (1 mM, pH 7.4, 37°C) .

- Half-life determination : Use UV-vis spectroscopy to track degradation kinetics under physiological conditions .

- Computational modeling : Predict susceptible sites for nucleophilic attack using DFT calculations (e.g., B3LYP/6-31G*) .

Q. What in silico approaches predict the compound’s target selectivity in disease pathways?

- Molecular docking : Screen against kinase or protease targets (e.g., EGFR, PARP) using AutoDock Vina .

- Pharmacophore mapping : Align the oxadiazole-thioacetamide scaffold with known inhibitors of acetylcholinesterase or COX-2 .

- ADMET prediction : Use SwissADME to assess blood-brain barrier permeability and cytochrome P450 interactions .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the oxadiazole cyclization step?

- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 8 hours) and improve yields by 15–20% .

- Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents .

Q. What techniques validate the compound’s bioactivity against contradictory cell-based assay results?

- Orthogonal assays : Compare MTT, ATP-lite, and caspase-3/7 activation in parallel to rule out false positives .

- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets .

Q. How do structural modifications alter the compound’s pharmacokinetic profile?

- SAR studies : Replace the 4-isopropylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate logP and metabolic stability .

- Prodrug synthesis : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.